tert-Butyl ((6-bromo-4-methylpyridin-3-yl)methyl)carbamate
Description
tert-Butyl ((6-bromo-4-methylpyridin-3-yl)methyl)carbamate is a pyridine-derived carbamate compound featuring a bromo substituent at the 6-position and a methyl group at the 4-position of the pyridine ring. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, commonly utilized in medicinal chemistry and organic synthesis to enhance solubility and stability during multi-step reactions .
Properties
Molecular Formula |
C12H17BrN2O2 |
|---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
tert-butyl N-[(6-bromo-4-methylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-8-5-10(13)14-6-9(8)7-15-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,15,16) |
InChI Key |
XBIGWQPKITYFKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl ((6-bromo-4-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of 6-bromo-4-methylpyridin-3-yl)methylamine with tert-butyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
tert-Butyl ((6-bromo-4-methylpyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or vinyl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl ((6-bromo-4-methylpyridin-3-yl)methyl)carbamate is used extensively in scientific research, particularly in:
Mechanism of Action
The mechanism of action of tert-Butyl ((6-bromo-4-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, often enzymes or receptors, in biological systems. The exact pathways and targets can vary depending on the specific application and the structure of the compound it is being used to synthesize .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s reactivity and physicochemical properties are influenced by its substituents. Key analogs and their structural differences include:
Key Observations :
Biological Activity
tert-Butyl ((6-bromo-4-methylpyridin-3-yl)methyl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. Its unique structural features, including a bromine atom at the 6th position and a methyl group at the 4th position on the pyridine ring, contribute to its reactivity and biological interactions.
- Molecular Formula : C_{12}H_{16}BrN_{2}O_{2}
- Molecular Weight : 301.18 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, influencing their activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, enhancing its biological effects.
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation as a pharmaceutical agent.
- Anticancer Activity : There are indications that it may inhibit cancer cell proliferation, although detailed studies are necessary to confirm these effects.
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which could be beneficial in treating diseases related to enzyme dysfunctions.
Research Findings
Several studies have explored the biological activity of this compound:
In Vitro Studies
In vitro experiments have demonstrated that this compound can inhibit the aggregation of amyloid beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's disease. The inhibition was quantified with an IC50 value of 15.4 nM for β-secretase and a K_i of 0.17 μM for acetylcholinesterase .
In Vivo Studies
In vivo studies have shown moderate protective effects against oxidative stress induced by amyloid beta peptides in astrocyte cells. However, the bioavailability of the compound in animal models has raised questions about its efficacy compared to established treatments like galantamine .
Case Studies
- Study on Amyloid Beta Aggregation : A study assessed the ability of this compound to prevent cell death in astrocytes caused by amyloid beta peptides. Results indicated a reduction in inflammatory markers (TNF-α) but no significant difference compared to control groups when tested in vivo .
- Comparative Study with Similar Compounds : The compound was compared with other pyridine derivatives to evaluate its reactivity and biological activity. Findings suggested that the bromine substitution significantly enhances its interaction with biological targets compared to non-brominated analogs .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
